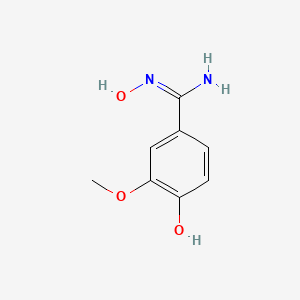
N',4-Dihydroxy-3-methoxybenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,4-Dihydroxy-3-methoxybenzimidamide is an organic compound with the molecular formula C_8H_10N_2O_3 It is characterized by the presence of hydroxyl and methoxy groups attached to a benzimidamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-Dihydroxy-3-methoxybenzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 3-methoxybenzaldehyde and hydroxylamine hydrochloride.
Formation of Intermediate: The initial step involves the formation of an oxime intermediate through the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Cyclization: The oxime intermediate undergoes cyclization under acidic conditions to form the benzimidamide core.
Industrial Production Methods
Industrial production of N’,4-Dihydroxy-3-methoxybenzimidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’,4-Dihydroxy-3-methoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
N’,4-Dihydroxy-3-methoxybenzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which N’,4-Dihydroxy-3-methoxybenzimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- N’,4-Dihydroxy-3-methoxybenzamide
- N’,4-Dihydroxy-3-methoxybenzoic acid
- N’,4-Dihydroxy-3-methoxybenzylamine
Uniqueness
N’,4-Dihydroxy-3-methoxybenzimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
N',4-dihydroxy-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4-5(8(9)10-12)2-3-6(7)11/h2-4,11-12H,1H3,(H2,9,10) |
InChIキー |
BLLLMJAEESLLSE-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C(=N\O)/N)O |
正規SMILES |
COC1=C(C=CC(=C1)C(=NO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


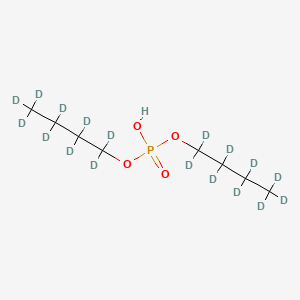

![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)
![3-[(4-tert-butylphenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12052184.png)
![1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12052185.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12052204.png)

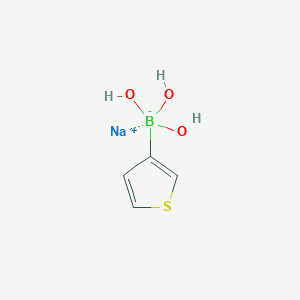
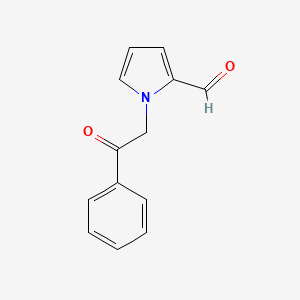
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052219.png)
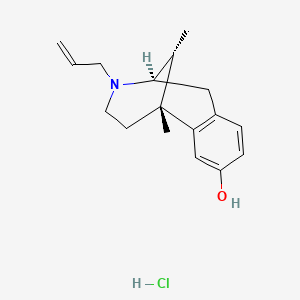

![3-hydroxy-N-(5-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052236.png)
